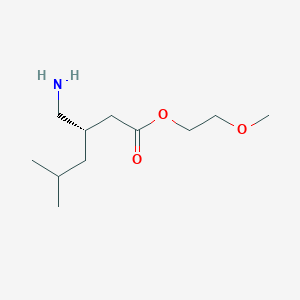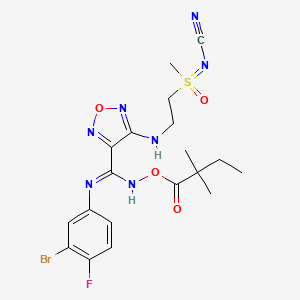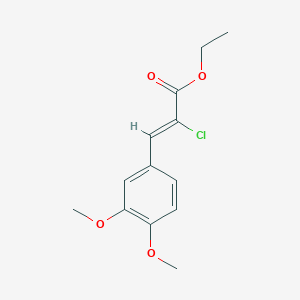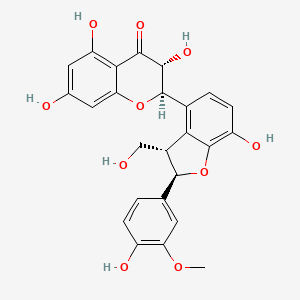![molecular formula C9H11N3 B15092771 {3-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine](/img/structure/B15092771.png)
{3-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{3-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. It features a pyrrolo[2,3-b]pyridine core, which is known for its ability to interact with various biological targets.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {3-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine typically involves the cyclization of appropriate precursors. One common method involves the use of 2-bromo-5-iodopyridine as a starting material, which undergoes cyclization to form the pyrrolopyridine core. This is followed by substitution reactions to introduce the methyl and methanamine groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, using similar synthetic routes as those described for laboratory-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
{3-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
{3-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Industry: It may be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of {3-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit FGFRs by binding to the ATP-binding site, thereby preventing the phosphorylation and activation of downstream signaling pathways . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: A closely related compound with similar biological activities.
1H-pyrrolo[3,2-b]pyridine: Another isomer with distinct chemical properties and biological activities.
Uniqueness
{3-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit FGFRs with high potency makes it a valuable compound for drug development .
Eigenschaften
Molekularformel |
C9H11N3 |
|---|---|
Molekulargewicht |
161.20 g/mol |
IUPAC-Name |
(3-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine |
InChI |
InChI=1S/C9H11N3/c1-6-4-11-9-8(6)2-7(3-10)5-12-9/h2,4-5H,3,10H2,1H3,(H,11,12) |
InChI-Schlüssel |
PRRSIGPGVFGAAM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CNC2=C1C=C(C=N2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4,5,5-Tetramethyl-2-(2-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane](/img/structure/B15092688.png)
![1-[4-(Trifluoromethoxy)phenyl]cyclobutanol](/img/structure/B15092702.png)
![4-{2-[Ethyl(methyl)amino]ethyl}aniline](/img/structure/B15092708.png)


![1-[(2,5-Dichlorothien-3-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B15092732.png)





![1-[3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine](/img/structure/B15092757.png)


